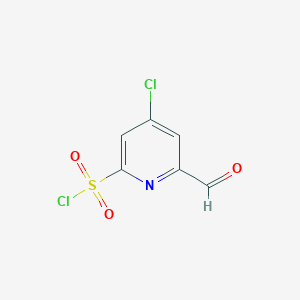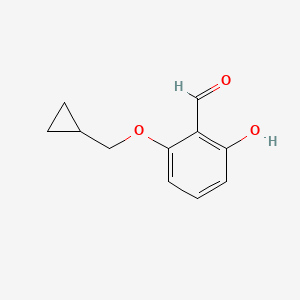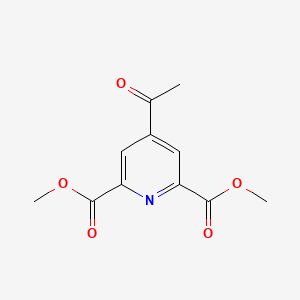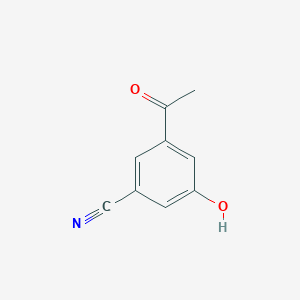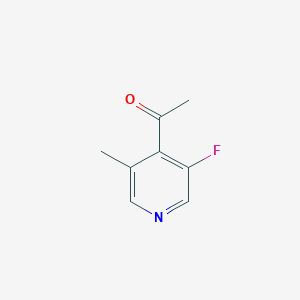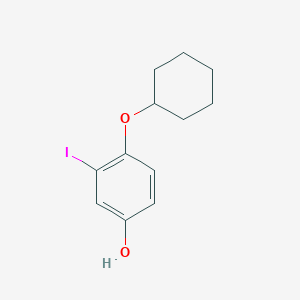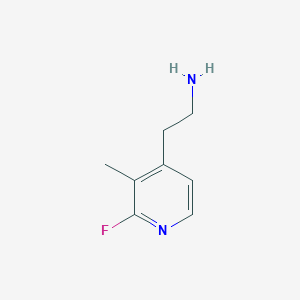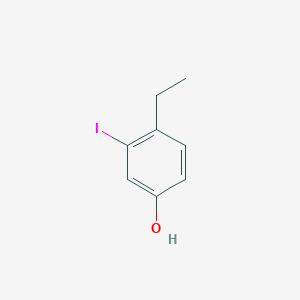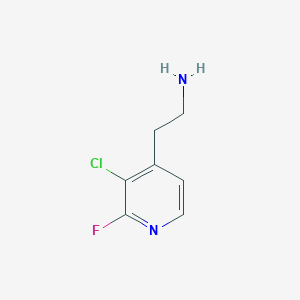
3-(2-Methoxypyridin-4-YL)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxypyridin-4-YL)oxetan-3-amine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol This compound features a pyridine ring substituted with a methoxy group at the 2-position and an oxetane ring fused to an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methoxypyridine with an appropriate oxetane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxypyridin-4-YL)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxypyridin-4-YL)oxetan-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2-Methoxypyridin-4-YL)oxetan-3-amine include:
4-Amino-3-methoxypyridine: A compound with a similar pyridine structure but different functional groups.
3-(2-Methoxypyridin-3-yl)oxetan-3-amine: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-(2-methoxypyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-7(2-3-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
InChI-Schlüssel |
IWLVSNZWQBDITO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)C2(COC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



